molecular formula C18H26N2O3 B15359713 tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate

tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate

Cat. No.: B15359713
M. Wt: 318.4 g/mol
InChI Key: LIEWMNBHSYFQSY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate typically involves the following steps:

  • Indole Derivative Synthesis: The indole derivative is synthesized through a series of reactions starting from aniline or other suitable precursors.

  • Piperidine Formation: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.

  • Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the indole ring to produce reduced indole derivatives.

  • Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: This compound is structurally similar but lacks the 2,3-dihydro substitution on the indole ring.

  • Tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate: Another related compound with additional functional groups.

Uniqueness: Tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dihydro-1H-indol-4-yloxy)piperidine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-8-13(9-12-20)22-16-6-4-5-15-14(16)7-10-19-15/h4-6,13,19H,7-12H2,1-3H3

InChI Key

LIEWMNBHSYFQSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3

Origin of Product

United States

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